DL-α-トコフェロール

概要

説明

DL-alpha-Tocopherol is a synthetic form of alpha-tocopherol, a type of vitamin E. Vitamin E is a group of fat-soluble compounds with distinctive antioxidant activities. DL-alpha-Tocopherol is commonly used in dietary supplements and fortified foods due to its antioxidant properties. It helps protect cell membranes from oxidative damage by neutralizing free radicals .

作用機序

Target of Action

DL-alpha-Tocopherol, also known as Vitamin E, is a fat-soluble antioxidant that primarily targets cell membrane lipids . It plays a crucial role in protecting these lipids from oxidative damage caused by free radicals . Additionally, it inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation in smooth muscle cells, platelets, and monocytes .

Mode of Action

DL-alpha-Tocopherol acts as an antioxidant, scavenging loose electrons—so-called “free radicals”—that can damage cells . It stops the production of reactive oxygen species (ROS) formed when fat undergoes oxidation . By limiting free-radical production, DL-alpha-Tocopherol helps to protect cells from oxidative stress .

Biochemical Pathways

The biosynthesis of DL-alpha-Tocopherol takes place mainly in the plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . Tocopherols play an important role in the oxidative stability of vegetable oils and in the nutritional quality of crop plants for human and livestock diets .

Pharmacokinetics

It is known that it is a fat-soluble compound, which influences its absorption and distribution within the body . It is sensitive to oxidizing agents and can turn dark when exposed to air and light .

Result of Action

The primary result of DL-alpha-Tocopherol’s action is the protection of cell membrane lipids from oxidative damage by free radicals . This antioxidant activity helps to maintain the integrity of cells and prevents damage that could lead to chronic diseases . Furthermore, DL-alpha-Tocopherol-replete endothelial cells lining the interior surface of blood vessels are better able to resist blood cell components adhering to this surface .

Action Environment

The action of DL-alpha-Tocopherol can be influenced by various environmental factors. For instance, it is sensitive to oxidizing agents and can turn dark when exposed to air and light . Therefore, it should be stored in its unopened original packaging at room temperature (max. 25 °C), where it remains stable for up to 36 months .

科学的研究の応用

DL-alpha-Tocopherol has a wide range of applications in scientific research:

Chemistry: Used as a standard antioxidant in various chemical assays.

Biology: Studied for its role in protecting cellular components from oxidative stress.

Medicine: Investigated for its potential in preventing or treating conditions related to oxidative damage, such as cardiovascular diseases and certain cancers.

Industry: Used as an additive in food products to enhance shelf life by preventing oxidation of fats and oils

生化学分析

Biochemical Properties

DL-alpha-Tocopherol interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis process that takes place mainly in the plastids of higher plants . The biosynthesis of DL-alpha-Tocopherol is derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

DL-alpha-Tocopherol has significant effects on various types of cells and cellular processes. It influences cell function by scavenging lipid peroxy radicals and quenching singlet oxygen . This antioxidant action of DL-alpha-Tocopherol is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Metabolic Pathways

DL-alpha-Tocopherol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: DL-alpha-Tocopherol is synthesized through the condensation of trimethylhydroquinone with isophytol. The reaction typically involves acidic or basic catalysts under controlled temperature conditions. The resulting product is then purified through distillation or crystallization .

Industrial Production Methods: Industrial production of DL-alpha-Tocopherol involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions: DL-alpha-Tocopherol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to tocopheryl quinone, especially in the presence of reactive oxygen species.

Reduction: It can be reduced back to its active form by cellular reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under mild conditions.

Major Products:

Oxidation: Tocopheryl quinone.

Reduction: Regenerated DL-alpha-Tocopherol.

Substitution: Various tocopheryl esters depending on the substituent used.

類似化合物との比較

DL-alpha-Tocopherol is one of several forms of vitamin E. Other similar compounds include:

D-alpha-Tocopherol: The natural form of alpha-tocopherol, which is more bioavailable and potent compared to the synthetic DL-alpha-Tocopherol.

Gamma-Tocopherol: Another form of vitamin E, more prevalent in the American diet, with different antioxidant properties.

Tocotrienols: Related compounds with similar antioxidant activities but different chemical structures and biological activities

Uniqueness: DL-alpha-Tocopherol is unique due to its synthetic origin, making it more accessible and cost-effective for use in supplements and fortified foods. it is less bioavailable compared to its natural counterpart, D-alpha-Tocopherol .

生物活性

DL-alpha-tocopherol, commonly known as synthetic vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage. This article explores its biological activity, including its mechanisms of action, effects on various health conditions, and relevant research findings.

DL-alpha-tocopherol exerts its biological effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby preventing lipid peroxidation and maintaining membrane integrity. Additionally, it modulates several signaling pathways involved in inflammation and cell proliferation.

- Antioxidant Activity : DL-alpha-tocopherol protects lipids from oxidation, which is essential for maintaining the integrity of cell membranes.

- Gene Regulation : Research indicates that vitamin E can influence gene expression related to antioxidant defense mechanisms and inflammation .

- Apoptosis Induction : Studies show that DL-alpha-tocopherol can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

1. Cancer Prevention

The Alpha-Tocopherol Beta-Carotene Cancer Prevention (ATBC) Study demonstrated that daily supplementation with DL-alpha-tocopherol reduced the incidence of prostate cancer among male smokers by approximately 34% . This suggests a protective role against certain types of cancer.

2. Cardiovascular Health

DL-alpha-tocopherol has been shown to reduce oxidized LDL levels, which are associated with atherosclerosis. In a study involving smokers, supplementation significantly lowered circulating oxidized LDL levels (P=0.03) compared to placebo .

3. Anti-Inflammatory Effects

Research indicates that DL-alpha-tocopherol can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation such as prostaglandin E2 synthesis . This effect is particularly notable in macrophages and epithelial cells.

Comparative Bioactivity

The bioactivity of DL-alpha-tocopherol varies when compared to its natural counterpart, D-alpha-tocopherol. Studies suggest that D-alpha-tocopherol exhibits superior bioavailability and efficacy in tissue retention and antioxidant activity compared to synthetic forms .

| Parameter | DL-alpha-Tocopherol | D-alpha-Tocopherol |

|---|---|---|

| Bioavailability | Moderate | High |

| Antioxidant capacity | Moderate | High |

| Effect on lipid peroxidation | Reduced | Significantly reduced |

| Impact on cancer incidence | Reduced | More pronounced |

Case Studies

- Prostate Cancer : In the ATBC study involving 29,133 male smokers, those receiving 50 mg of DL-alpha-tocopherol daily had a significantly lower incidence of prostate cancer compared to those receiving a placebo .

- Erythroleukemia : A study indicated that DL-alpha-tocopherol induced apoptosis in erythroleukemia cells, demonstrating its potential use as an adjunct therapy in leukemia treatment .

- Inflammation in Rats : A study on Sprague Dawley rats showed that both alpha- and gamma-tocopherols decreased platelet aggregation and delayed thrombus formation, with gamma-tocopherol exhibiting more potent effects .

特性

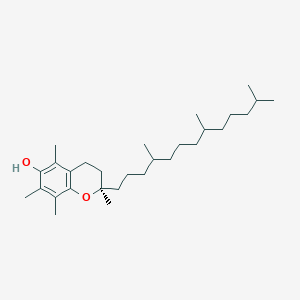

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021355 | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, BP: 200-220 °C at 0.1 mmHg | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 25 °C/4 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, pale yellow oil | |

CAS No. |

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | DL-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheroxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha-Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopherol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Waynecomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VITAMIN E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWA1RIO01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5-3.5 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-Alpha-tocopherol exert its antioxidant effects?

A1: DL-Alpha-tocopherol acts as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, effectively neutralizing them and halting the chain reaction of lipid peroxidation [, , , ]. This prevents damage to cell membranes and other lipid-containing structures.

Q2: Does DL-Alpha-tocopherol have any effects beyond its antioxidant activity?

A2: Yes, research suggests DL-Alpha-tocopherol may also influence cell signaling pathways, gene expression, and immune function [, , ]. For example, it has been shown to inhibit the growth of melanoma cells in culture, potentially offering a therapeutic avenue for tumor treatment []. In another study, it modulated thyroid follicular cell growth in rats, suggesting a role in regulating cell proliferation [].

Q3: What is the molecular formula and weight of DL-Alpha-tocopherol?

A3: The molecular formula of DL-Alpha-tocopherol is C29H50O2, and its molecular weight is 430.71 g/mol.

Q4: How does dietary fat intake affect DL-Alpha-tocopherol absorption?

A4: Studies show that individuals consuming a high-fat diet exhibit significantly greater plasma DL-Alpha-tocopherol concentrations compared to those on a low-fat diet []. This suggests that dietary fat enhances the absorption of DL-Alpha-tocopherol.

Q5: Does the form of DL-Alpha-tocopherol affect its absorption in animals?

A5: Yes, research in sheep indicates that d-alpha-tocopherol, the natural form of vitamin E, leads to higher tissue concentrations and a larger area under the plasma concentration-time curve (AUC) compared to other forms, including dl-alpha-tocopherol and their acetate counterparts []. This suggests that the natural d-form may have superior bioavailability in sheep.

Q6: How stable is DL-Alpha-tocopherol in different environments?

A6: DL-Alpha-tocopherol is susceptible to oxidation, particularly in the presence of light, heat, and oxidizing agents. Its stability can be influenced by factors like pH, temperature, and the presence of other antioxidants [, , ]. For instance, in an in vitro study, a combination of DL-Alpha-tocopherol and beta-carotene effectively suppressed the formation of various radical species in a specific chemical system [].

Q7: What is the bioavailability of DL-Alpha-tocopherol?

A7: Bioavailability varies depending on the form of DL-Alpha-tocopherol administered (e.g., free alcohol, acetate ester), route of administration (e.g., oral, intramuscular), and individual factors such as dietary fat intake [, , , ]. For instance, in horses, naturally consuming vitamin E in grain resulted in greater absorption compared to administration by stomach tube or paste []. This highlights the importance of considering the delivery method when evaluating bioavailability.

Q8: How is DL-Alpha-tocopherol metabolized and excreted?

A8: DL-Alpha-tocopherol is primarily metabolized in the liver, undergoing side-chain degradation and conjugation. Metabolites are excreted in bile and urine. Further research is needed to fully elucidate the metabolic pathways and elimination kinetics of DL-Alpha-tocopherol in different species [].

Q9: What are some examples of DL-Alpha-tocopherol's efficacy in in vitro and in vivo models?

A9: In vitro studies have shown that DL-Alpha-tocopherol protects human skin fibroblasts from the damaging effects of ultraviolet B radiation, likely by inhibiting lipid peroxidation []. It has also demonstrated a reduction in chromosomal aberrations induced by benzo(a)pyrene in hamster cell lines, suggesting a potential protective role against certain carcinogenic compounds []. Animal models have revealed that DL-Alpha-tocopherol supplementation can reduce the severity of dextran sulfate sodium-induced colitis in rats, potentially by mitigating oxidative stress [].

Q10: What analytical techniques are used to quantify DL-Alpha-tocopherol?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or fluorescence detection is commonly employed to measure DL-Alpha-tocopherol levels in biological samples and food products [, , , ]. These methods offer sensitivity and specificity for accurate quantification.

Q11: How is the form of Vitamin E (d- or dl-) determined in samples?

A11: A collaborative study validated a method using optical rotation measurements before and after oxidizing the sample to identify d- or dl-alpha-tocopherol in various matrices []. While effective for distinguishing between the two forms, it was found to be less accurate for determining mixtures of both.

Q12: What are some current areas of research on DL-Alpha-tocopherol?

A12: Ongoing research focuses on understanding the role of DL-Alpha-tocopherol in various health conditions, its interactions with other nutrients, and optimizing its bioavailability and efficacy [, , , , ]. Investigating these aspects will provide valuable insights into the potential applications of DL-Alpha-tocopherol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。